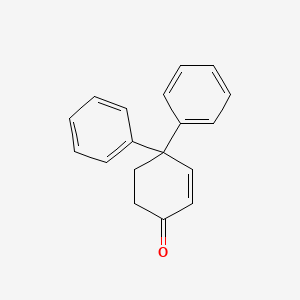

4,4-Diphenyl-2-cyclohexen-1-one

Übersicht

Beschreibung

4,4-Diphenyl-2-cyclohexen-1-one is an organic compound with the molecular formula C18H16O It is characterized by a cyclohexenone ring substituted with two phenyl groups at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4,4-Diphenyl-2-cyclohexen-1-one can be synthesized through several methods. One common approach involves the condensation of benzaldehyde with cyclohexanone in the presence of a base, followed by dehydration to form the desired product. The reaction typically requires conditions such as refluxing in ethanol with a catalytic amount of sodium hydroxide.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 4,4-Diphenyl-2-cyclohexen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones.

Reduction: Reduction reactions can convert it into cyclohexanol derivatives.

Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of diketones.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Halogenated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

4,4-Diphenyl-2-cyclohexen-1-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4,4-Diphenyl-2-cyclohexen-1-one involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new bonds. In biological systems, it may interact with enzymes and receptors, influencing cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Cyclohexenone: A simpler analog without phenyl substitutions.

Benzophenone: Contains two phenyl groups but lacks the cyclohexenone ring.

Diphenylmethane: Similar structure but with a methylene bridge instead of a cyclohexenone ring.

Biologische Aktivität

4,4-Diphenyl-2-cyclohexen-1-one (DPC) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, supported by data tables and case studies.

DPC exhibits significant interactions with various enzymes and cellular processes. It can act as both a substrate and an inhibitor in enzymatic reactions, influencing metabolic pathways. Notably, DPC interacts with oxidoreductases and hydrolases, where its hydroxyl group forms hydrogen bonds with active sites of enzymes, thereby modulating their catalytic activity.

Cellular Effects

In various cell types, including cancer and normal somatic cells, DPC influences:

- Cell Signaling Pathways : Alters gene expression and cellular metabolism.

- Apoptosis Induction : Modulates the expression of pro-apoptotic and anti-apoptotic genes in cancer cells.

- Metabolic Enzyme Activity : Changes levels of key metabolites through enzyme activity modulation.

Molecular Mechanisms

DPC exerts its biological effects through several mechanisms:

- Binding Interactions : It binds to proteins and nucleic acids, leading to enzyme inhibition or activation. For instance, it can inhibit certain kinases by occupying their active sites.

- Gene Expression Modulation : DPC interacts with transcription factors, influencing their activity.

1. In Vitro Studies

In laboratory settings, the stability of DPC under standard conditions has been shown to affect its long-term efficacy. Prolonged exposure can lead to cumulative effects on gene expression and metabolic activity. For example, one study demonstrated that DPC treatment over time altered metabolic enzyme levels significantly.

2. Animal Models

Research involving animal models indicates that dosage plays a crucial role in the biological effects of DPC:

- Low Doses : Minimal adverse effects observed.

- High Doses : Associated with toxicity, including liver and kidney damage.

Metabolic Pathways

DPC is involved in various metabolic pathways, particularly through oxidation processes facilitated by cytochrome P450 enzymes. These pathways lead to the formation of ketones or carboxylic acids from the hydroxyl group of DPC. Additionally, it influences glycolysis and the citric acid cycle by altering enzyme activities.

Transport and Distribution

The transport mechanisms for DPC within cells are mediated by specific transport proteins such as ATP-binding cassette (ABC) transporters. Once inside the cell, DPC can localize in various compartments (e.g., cytoplasm, nucleus), which is crucial for its biological activity.

Subcellular Localization

The localization of DPC within cellular compartments affects its function:

- Endoplasmic Reticulum : Involved in lipid metabolism.

- Nucleus : Influences gene regulation through interactions with DNA and transcription factors.

Research Applications

DPC has broad applications across several fields:

- Chemistry : Serves as an intermediate in organic synthesis.

- Biology : Used as a probe in biochemical assays to study biological processes.

- Industry : Employed in producing polymers and resins.

Eigenschaften

IUPAC Name |

4,4-diphenylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O/c19-17-11-13-18(14-12-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-11,13H,12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFGFXHHSGISSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=CC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196460 | |

| Record name | 2-Cyclohexen-1-one, 4,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4528-64-7 | |

| Record name | 4,4-Diphenyl-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4528-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexen-1-one, 4,4-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004528647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4528-64-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexen-1-one, 4,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary chemical reactions that 4,4-Diphenyl-2-cyclohexen-1-one undergoes?

A1: this compound is known to undergo electrochemical reduction, particularly in hydroethanolic solutions. This process involves two one-electron steps, resulting in the formation of hydrodimers. The reaction pathway depends on the pH of the solution. [] At lower pH values, the reduction proceeds through the protonated form of the molecule, while at higher pH values, the unprotonated form is reduced. [] This electrochemical behavior makes it a subject of interest for understanding electron transfer processes and potential applications in organic synthesis.

Q2: How does the structure of this compound influence its photochemical reactivity?

A2: Research indicates that introducing phenyl bridges into the structure of this compound significantly impacts its photochemical behavior. [] For example, the addition of ortho-ortho phenyl bridges can lead to the formation of bicyclo[3.1.0]one-2 (diphenyl-5,6) derivatives upon irradiation. [] This structural modification allows for controlled photochemical transformations, highlighting the potential for designing molecules with tailored photoreactivity.

Q3: Are there any crystallographic studies available for derivatives of this compound?

A3: Yes, the crystal structure of 6-(1-hydroxy-2,2-diphenylethyl)-4,4-diphenyl-2-cyclohexen-1-one, a derivative of the parent compound, has been determined. [] This study confirmed the erythro stereochemistry of the aldol adduct and revealed the presence of centrosymmetric O—H⋯O=C hydrogen-bonded dimers in the crystal lattice. [] These interactions contribute to the stability and packing arrangement of the molecules within the crystal.

Q4: What analytical techniques are commonly employed to study this compound and its derivatives?

A4: Various analytical techniques have been employed to investigate this compound and its derivatives. Electrochemical methods, such as polarography and cyclic voltammetry, are used to study the reduction mechanisms and electron transfer properties. [] Crystallographic techniques, like X-ray diffraction, provide insights into the three-dimensional structure and intermolecular interactions. [] Additionally, spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, are essential for structural characterization and monitoring reaction progress.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.